2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE
Overview
Description
2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.384 g/mol . This compound is part of the ester family, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE typically involves a multi-step process. One common method includes the nitration of a benzene derivative, followed by the conversion of the nitro group to an amine, and finally, a bromination step . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are tailored to optimize the reaction yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Scientific Research Applications
2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which 2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE exerts its effects is not well-documented. like other esters, it may interact with biological molecules through ester hydrolysis, leading to the formation of an alcohol and a carboxylic acid. The specific molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXYETHYL 4-[(4-METHYLBENZOYL)AMINO]BENZOATE: Similar structure but with a different position of the methyl group.
METHYL 3-AMINO-2-[(2-ETHOXYETHYL)(ETHYL)AMINO]BENZOATE: Contains an additional amino group and different alkyl substituents.
Uniqueness
2-ETHOXYETHYL 3-((2-METHYLBENZOYL)AMINO)BENZOATE is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-ethoxyethyl 3-[(2-methylbenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-11-12-24-19(22)15-8-6-9-16(13-15)20-18(21)17-10-5-4-7-14(17)2/h4-10,13H,3,11-12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXNZYGJQLPGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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